REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=O.[CH3:12][C:13]([CH3:15])=[O:14]>>[Cl:3][C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[CH:12][C:13](=[O:14])[CH3:15] |f:0.1|
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
70.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
294 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess acetone was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
to the residue was added ethyl acetate (1.4 l)
|
Type
|
EXTRACTION
|
Details
|
The mixture was subjected to extraction
|
Type
|
WASH
|
Details
|
the ethyl acetate layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
Under reduced pressure, ethyl acetate was evaporated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(C)=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 94.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=O.[CH3:12][C:13]([CH3:15])=[O:14]>>[Cl:3][C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[CH:12][C:13](=[O:14])[CH3:15] |f:0.1|
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
70.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
294 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess acetone was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
to the residue was added ethyl acetate (1.4 l)
|
Type
|
EXTRACTION
|
Details
|
The mixture was subjected to extraction
|
Type
|
WASH
|
Details
|
the ethyl acetate layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
Under reduced pressure, ethyl acetate was evaporated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(C)=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 94.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |